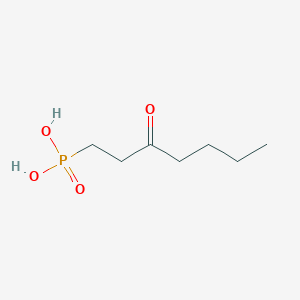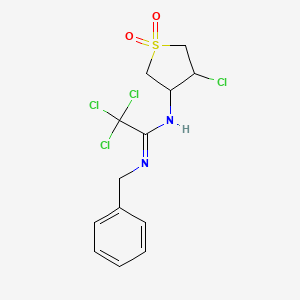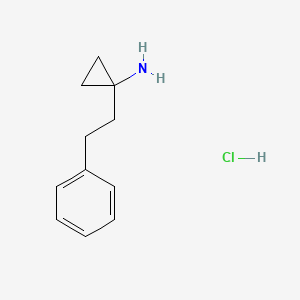
(3-Oxoheptyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxoheptyl)phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a heptyl chain with a ketone functional group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxoheptyl)phosphonic acid typically involves the reaction of heptanal with a phosphonic acid derivative. One common method is the reaction of heptanal with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is also a viable industrial method .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Oxoheptyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Sodium borohydride in methanol
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products:
Oxidation: (3-Carboxyheptyl)phosphonic acid
Reduction: (3-Hydroxyheptyl)phosphonic acid
Substitution: Various esters or amides of this compound
Wissenschaftliche Forschungsanwendungen
(3-Oxoheptyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of corrosion inhibitors and surface treatments
Wirkmechanismus
The mechanism of action of (3-Oxoheptyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
- (3,3-Difluoro-2-oxoheptyl)phosphonic acid
- (3-Hydroxyheptyl)phosphonic acid
- (3-Carboxyheptyl)phosphonic acid
Comparison: (3-Oxoheptyl)phosphonic acid is unique due to the presence of both a ketone and a phosphonic acid group, which allows it to participate in a wide range of chemical reactions.
Eigenschaften
IUPAC Name |
3-oxoheptylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-2-3-4-7(8)5-6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKQXDCNTQLVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2465797.png)

![N-Ethyl-N-[2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2465801.png)
![1-{[2-(trifluoromethoxy)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2465802.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2465807.png)

![tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate](/img/structure/B2465809.png)
![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2465813.png)
![N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide](/img/structure/B2465814.png)
